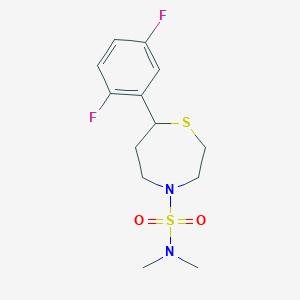

Ethyl 3,4-dihydroxy-2-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3,4-dihydroxy-2-methylbenzoate is a chemical compound with the CAS number 217190-34-6 . It has a molecular weight of 196.2 . The compound is solid in physical form .

Synthesis Analysis

A patent describes a simple and economical process for the preparation of 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester, which could potentially be used to synthesize Ethyl 3,4-dihydroxy-2-methylbenzoate .Molecular Structure Analysis

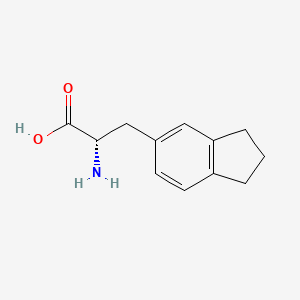

The molecular formula of Ethyl 3,4-dihydroxy-2-methylbenzoate is C10H12O4 . The InChI code is 1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 3,4-dihydroxy-2-methylbenzoate has a predicted density of 1.249±0.06 g/cm3 . The predicted boiling point is 354.6±37.0 °C .Wissenschaftliche Forschungsanwendungen

Prolyl 4-Hydroxylase Inhibition and Iron Chelation

Ethyl 3,4-dihydroxybenzoate (EDHB) has been studied for its role as a substrate analog and competitive inhibitor of prolyl 4-hydroxylases, which are iron-dependent enzymes involved in critical biochemical pathways such as collagen maturation and oxygen sensing. EDHB's ability to chelate enzyme-bound iron, promoting effective iron deficiency in cells, highlights its potential in regulating iron homeostasis and enzyme activity in biological systems. This function could be leveraged in studies exploring treatments for conditions related to iron metabolism and enzyme regulation (Wang et al., 2002).

Synthesis and Technological Applications

Research into the synthesis and technological applications of ethyl 3,4-dihydroxybenzoate reveals its potential in chemical manufacturing processes. With 4-methylcatechol as a starting material, the compound has been synthesized through oxidation and esterification reactions, characterized by IR, 1H NMR, and 13C NMR. The synthesis method enhances yield, decreases production costs, and shows good prospects for industrial application, suggesting its utility in the production of fine chemicals and potentially in pharmaceuticals and materials science (Kun-lin, 2013).

Environmental and Photocatalytic Profile Analysis

The environmental behavior and photocatalytic profile of ethyl-4-aminobenzoate, a related compound, have been studied, indicating potential implications for ethyl 3,4-dihydroxy-2-methylbenzoate. The research on ethyl-4-aminobenzoate's occurrence in environmental waters and its transformation products underlines the importance of understanding the environmental fate of such compounds. Although not directly related, this analysis can inspire further studies on the environmental impact and degradation pathways of ethyl 3,4-dihydroxy-2-methylbenzoate, contributing to the assessment of its ecological footprint and stability in natural and engineered systems (Li et al., 2017).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . The precautionary statements include P261, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

A recent paper suggests that Ethyl 3,4-dihydroxybenzoate has potential in retarding drug efflux and potentiating antibiotic activity against drug-resistant Escherichia coli . This indicates a promising future direction in the study of this compound, particularly in the field of antibiotic resistance.

Eigenschaften

IUPAC Name |

ethyl 3,4-dihydroxy-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPOQWRVMCOMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-dihydroxy-2-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2760745.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)